1-(3-Bromopropyl)-3-ethyl-5-fluorobenzene
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Overview
Description
1-(3-Bromopropyl)-3-ethyl-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromopropyl group, an ethyl group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-ethyl-5-fluorobenzene typically involves the bromination of 3-ethyl-5-fluorobenzene followed by the introduction of the bromopropyl group. One common method is the reaction of 3-ethyl-5-fluorobenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce the bromine atom. The resulting brominated intermediate is then reacted with 1,3-dibromopropane under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as distillation, recrystallization, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-3-ethyl-5-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to hydrogenate the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of dehalogenated or hydrogenated products.
Scientific Research Applications
1-(3-Bromopropyl)-3-ethyl-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with specific biological activities.
Materials Science: Used in the preparation of functionalized polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-ethyl-5-fluorobenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the ethyl group undergoes oxidative cleavage to form carboxylic acids or aldehydes. The molecular targets and pathways involved vary based on the specific reaction and conditions used.
Comparison with Similar Compounds
1-(3-Bromopropyl)-3-ethyl-5-fluorobenzene can be compared with other halogenated aromatic compounds such as:
1-(3-Bromopropyl)-3-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Bromopropyl)-4-fluorobenzene: Similar structure but with the fluorine atom in a different position.
1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C11H14BrF |
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Molecular Weight |
245.13 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-ethyl-5-fluorobenzene |
InChI |
InChI=1S/C11H14BrF/c1-2-9-6-10(4-3-5-12)8-11(13)7-9/h6-8H,2-5H2,1H3 |
InChI Key |
AGPFVPGLHGQIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)F)CCCBr |
Origin of Product |
United States |
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